

# Comparative Analysis: L-Threonine in Amyotrophic Lateral Sclerosis (ALS) vs. Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                           |           |
|----------------------|-------------------------------------------|-----------|
| Compound Name:       | L-Threonine, N-(2-hydroxyethyl)-<br>(9CI) |           |
| Cat. No.:            | B584059                                   | Get Quote |

Disclaimer: Direct experimental data for **L-Threonine**, **N-(2-hydroxyethyl)- (9CI)** in any disease model is not available in the public domain. This guide provides a comparative analysis of the parent compound, L-Threonine, in the context of Amyotrophic Lateral Sclerosis (ALS), against the current standard of care for this disease. This information is intended for researchers, scientists, and drug development professionals.

## Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons. The therapeutic landscape for ALS is limited, with a focus on slowing disease progression and managing symptoms. L-Threonine, an essential amino acid, has been investigated as a potential therapeutic agent in ALS, primarily based on the hypothesis that it may increase the levels of the inhibitory neurotransmitter glycine in the central nervous system. This guide compares the clinical evidence for L-Threonine with the established efficacy of the current FDA-approved standards of care, Riluzole and Edaravone.

## **Quantitative Data Summary**

The following tables summarize the quantitative outcomes from clinical trials of L-Threonine and the pivotal trials for the standard of care treatments, Riluzole and Edaravone.



Table 1: Clinical Trial Data for L-Threonine in ALS



| Trial / Study                | Dosage  | Duration | Primary<br>Outcome<br>Measure                            | Result                                                                                                                                                                                 |
|------------------------------|---------|----------|----------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Blin et al. (1992)<br>[1]    | 2 g/day | 1 year   | Functional Status<br>(ALS score)                         | No statistically significant difference in the decline of functional status between the L-Threonine group and the placebo group.[1]                                                    |
| Testa et al.<br>(1992)[2][3] | 4 g/day | 1 year   | Clinical<br>Assessment<br>Score (Norris<br>Scale)        | No statistical differences were observed in the decline of the clinical assessment score between the L-Threonine group and the control group (receiving vitamin B or carnitine).[2][3] |
| Tandan et al.<br>(1996)[4]   | 4 g/day | 6 months | Clinical Muscle<br>Strength, FVC,<br>ADL, Timed<br>Tasks | No beneficial effect on the disease course. The estimated decline in Forced Vital Capacity (FVC) was about 2.5 times greater in the L- Threonine group as compared to                  |







placebo (p = 0.03).[4]

Table 2: Efficacy Data for Standard of Care Treatments in ALS



| Treatment | Pivotal<br>Trial(s)           | Dosage                                                     | Duration  | Primary<br>Outcome<br>Measure     | Result                                                                                                                                                                                  |
|-----------|-------------------------------|------------------------------------------------------------|-----------|-----------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Riluzole  | Bensimon et<br>al. (1994)     | 100 mg/day                                                 | 18 months | Tracheostom<br>y-free<br>survival | Significantly increased tracheostomy -free survival. The median survival was prolonged by approximatel y 2 to 3 months.[5][6]                                                           |
| Edaravone | Writing Group<br>(2017)[8][9] | 60 mg IV<br>infusion for<br>14 days, then<br>10 of 14 days | 24 weeks  | Change in<br>ALSFRS-R<br>score    | reduction in the rate of progression of ALS Functional Rating Scale-Revised (ALSFRS-R) scores in the Edaravone group compared to placebo in a specific patient subpopulation.[5] [8][9] |

# **Experimental Protocols**

Detailed methodologies for the key clinical trials involving L-Threonine are outlined below.



Blin et al. (1992): A double-blind placebo-controlled trial of L-threonine in amyotrophic lateral sclerosis[1]

- Study Design: A 1-year randomized, double-blind, placebo-controlled trial.
- Participants: 15 patients with a definitive diagnosis of ALS.
- Intervention: Patients were randomized to receive either L-Threonine (2 g daily) or a placebo.
- Assessments: Functional status was evaluated using an ALS scoring system. The specific components of this score are not detailed in the abstract but would have included assessments of motor function.
- Analysis: The decline in functional status between the two groups was compared statistically.

Testa et al. (1992): Chronic treatment with L-threonine in amyotrophic lateral sclerosis: a pilot study[2][3]

- Study Design: An open-label, randomized trial.
- Participants: 30 out-patients with ALS.
- Intervention: Patients were randomized to receive either L-Threonine (1 g, 4 times daily) or control therapy (cycles of vitamin B and carnitine) for 1 year.
- Assessments: Clinical status was assessed using the Norris scale, a common rating scale for ALS that evaluates bulbar, upper extremity, lower extremity, and respiratory function.
- Analysis: The decline in the clinical assessment score was compared between the L-Threonine and control groups. The frequency of respiratory failure was also noted.

Tandan et al. (1996): A controlled trial of amino acid therapy in amyotrophic lateral sclerosis[4]

- Study Design: A two-center, double-blind, placebo-controlled treatment trial.
- Participants: 95 patients with ALS were randomized.



- Intervention: Patients received either L-Threonine (4 g daily with pyridoxal phosphate), Branched-Chain Amino Acids (BCAA), or a placebo for 6 months.
- Assessments: A comprehensive set of measures were recorded every two months, including:
  - Clinical muscle strength
  - Maximum isometric muscle torque in selected muscles
  - Forced vital capacity (FVC)
  - Activities of daily living (ADL) pertaining to upper and lower limbs
  - Timed tasks
- Analysis: Changes in the various clinical, functional, and physiological measures were compared among the three treatment groups.

## **Visualization of Signaling Pathways and Workflows**

The following diagrams illustrate the proposed mechanism of action for L-Threonine and the established mechanism for Edaravone in the context of ALS, as well as a general workflow for an ALS clinical trial.





Click to download full resolution via product page

Caption: Proposed neuroprotective pathway of L-Threonine in ALS.





Click to download full resolution via product page

Caption: Edaravone's mechanism as a free radical scavenger in ALS.[8][10]





Click to download full resolution via product page

Caption: A simplified workflow for a randomized controlled trial in ALS.



### Conclusion

The available clinical data do not support the efficacy of L-Threonine as a treatment for Amyotrophic Lateral Sclerosis.[1][2][3][4] Multiple studies, including a placebo-controlled trial, found no significant benefit of L-Threonine in slowing the functional decline in ALS patients.[1] [2][3][4] One study even suggested a potential adverse effect on respiratory function.[4]

In contrast, the current standards of care, Riluzole and Edaravone, have demonstrated modest but statistically significant benefits in large, well-controlled clinical trials. Riluzole has been shown to extend tracheostomy-free survival, while Edaravone has been found to slow the rate of functional decline in a subset of patients.[5][6][7][8][9]

Based on the current evidence, L-Threonine cannot be recommended as a therapeutic alternative to the established standards of care for ALS. The lack of positive results in clinical trials conducted in the 1990s has led to a discontinuation of research in this area in favor of more promising therapeutic strategies. For researchers investigating novel amino acid-based therapies, the experience with L-Threonine underscores the importance of robust preclinical evidence and well-designed clinical trials with sensitive outcome measures.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A double-blind placebo-controlled trial of L-threonine in amyotrophic lateral sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic treatment with L-threonine in amyotrophic lateral sclerosis: a pilot study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. magistralbr.caldic.com [magistralbr.caldic.com]
- 4. neurology.org [neurology.org]
- 5. Amyotrophic Lateral Sclerosis: Integrated care provides the best quality of life PMC [pmc.ncbi.nlm.nih.gov]



- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Clinical efficacy of edaravone for the treatment of amyotrophic lateral sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of Edaravone on Amyotrophic Lateral Sclerosis | Nightingale | Journal of Neurology Research [neurores.org]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Comparative Analysis: L-Threonine in Amyotrophic Lateral Sclerosis (ALS) vs. Standard of Care]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b584059#l-threonine-n-2-hydroxyethyl-9ci-vs-standard-of-care-in-disease-model]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com